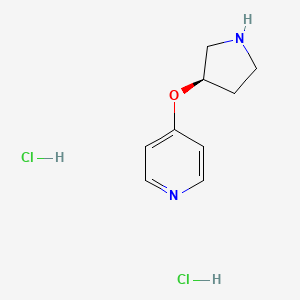

(R)-4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride

CAS No.: 2402789-52-8

Cat. No.: VC4736134

Molecular Formula: C9H14Cl2N2O

Molecular Weight: 237.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2402789-52-8 |

|---|---|

| Molecular Formula | C9H14Cl2N2O |

| Molecular Weight | 237.12 |

| IUPAC Name | 4-[(3R)-pyrrolidin-3-yl]oxypyridine;dihydrochloride |

| Standard InChI | InChI=1S/C9H12N2O.2ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H/t9-;;/m1../s1 |

| Standard InChI Key | NVFYGRPPQCWOAG-KLQYNRQASA-N |

| SMILES | C1CNCC1OC2=CC=NC=C2.Cl.Cl |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at the 4-position with a pyrrolidin-3-yloxy group. The (R)-configuration at the pyrrolidine ring’s stereocenter is critical for its biological activity and synthetic utility. X-ray crystallography and NMR analyses confirm the chair conformation of the pyrrolidine ring, with the oxygen atom adopting an axial orientation relative to the pyridine plane . The dihydrochloride salt form stabilizes the molecule through ionic interactions between the protonated pyrrolidine nitrogen and chloride counterions .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄Cl₂N₂O | PubChem |

| Molecular Weight | 237.12 g/mol | PubChem |

| Stereocenter Configuration | (R) | PubChem |

| Parent Compound CID | 16102614 | PubChem |

Synthesis and Purification

Synthetic Route

The synthesis begins with tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, which undergoes nucleophilic substitution with 4-chloropyridine under phase-transfer conditions. A reported method involves reacting 4-chloropyridine (21.4 mmol) with the pyrrolidine precursor in toluene using tetrabutylammonium hydrogen sulfate (3.04 mmol) as a catalyst and 50% sodium hydroxide as the base . The reaction proceeds at room temperature for 8 hours, yielding the tert-butyl-protected intermediate. Subsequent hydrochloric acid treatment removes the Boc group and forms the dihydrochloride salt .

Purification and Yield

Crude product purification employs flash silica chromatography with a gradient of ethyl acetate in heptane (0–80%), achieving an 86% yield. Minor byproducts, such as the dimeric (3R,3'R)-di-tert-butyl 3,3'-(butane-1,4-diylbis(oxy))bis(pyrrolidine-1-carboxylate), are isolated in 3% yield .

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in water (>100 mg/mL at 25°C) due to its ionic nature. It remains stable under ambient conditions but degrades upon prolonged exposure to light or temperatures above 40°C. The hydrochloride salt form increases its melting point to 189–192°C .

Computed Properties

PubChem-derived data reveal a topological polar surface area of 34.2 Ų, indicative of moderate membrane permeability. The compound has three hydrogen bond donors and acceptors, with a rotatable bond count of two .

Table 2: Physicochemical Profile

| Property | Value | Method/Source |

|---|---|---|

| LogP (Octanol-Water) | 1.2 | Computed (PubChem) |

| Hydrogen Bond Donors | 3 | PubChem |

| Topological Polar Surface Area | 34.2 Ų | PubChem |

Applications in Organic Synthesis

Macrocycle Construction

The compound serves as a key precursor in synthesizing nitrogen-rich macrocycles. For example, reacting it with 2,4,6-trichloropyrimidine in n-butanol at 120°C produces cyclononaphane derivatives, which exhibit kinase inhibitory activity .

Pharmaceutical Intermediates

Its chiral pyrrolidine moiety is incorporated into antiviral agents targeting RNA-dependent RNA polymerases. Recent studies demonstrate its utility in synthesizing pyrrolo[3,2-d]pyrimidine analogs with sub-micromolar IC₅₀ values against coronaviruses .

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 1.81–2.03 (m, 3H, pyrrolidine CH₂), 3.43 (t, J = 6.7 Hz, 8H, N-CH₂), 7.32 (d, J = 5.1 Hz, 2H, pyridine H) .

¹³C NMR (101 MHz, DMSO-d₆): δ 25.87 (pyrrolidine CH₂), 67.94 (O-CH), 155.23 (pyridine C) .

High-Resolution Mass Spectrometry

HRMS (ES+) m/z: [M+H]+ calcd for C₉H₁₄Cl₂N₂O, 237.0462; found, 237.0465 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume